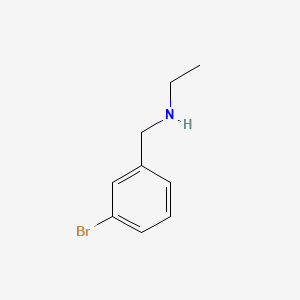

N-Ethyl-3-bromobenzylamine

Overview

Description

N-Ethyl-3-bromobenzylamine: is an organic compound with the molecular formula C9H12BrN . It is a substituted benzylamine where the benzyl group is substituted with a bromine atom at the third position and an ethyl group at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

N-Ethyl-3-bromobenzylamine is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It targets the noradrenergic nerve terminals via the noradrenaline transporter .

Mode of Action

this compound readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative . This derivative is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals .

Biochemical Pathways

The action of this compound affects the noradrenergic system, leading to a rapid and long-lasting loss of noradrenaline . This results in a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus .

Pharmacokinetics

It is known that the compound readily passes the blood-brain barrier , suggesting good absorption and distribution. The metabolism and excretion processes of this compound are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action include the destruction of noradrenergic nerve terminals . This leads to a decrease in noradrenaline levels and a slower decrease in dopamine-β-hydroxylase enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution Reaction: One common method to synthesize N-Ethyl-3-bromobenzylamine involves the nucleophilic substitution reaction of 3-bromobenzyl chloride with ethylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Reductive Amination: Another method involves the reductive amination of 3-bromobenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: N-Ethyl-3-bromobenzylamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can lead to the formation of N-ethylbenzylamine by removing the bromine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in solvents like ethanol or water.

Oxidation: Hydrogen peroxide or peracids in solvents like acetic acid or water.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as N-ethyl-3-hydroxybenzylamine, N-ethyl-3-cyanobenzylamine, or N-ethyl-3-thiobenzylamine.

Oxidation: this compound oxide.

Reduction: N-ethylbenzylamine.

Scientific Research Applications

Chemistry

In organic synthesis, N-Ethyl-3-bromobenzylamine serves as a building block for creating various pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for diverse chemical reactions, making it valuable in synthesizing derivatives and exploring its reactivity in different environments .

Biology

This compound is utilized in biological research to study the effects of substituted benzylamines on biological systems. It acts as a ligand in receptor binding studies and has been shown to affect noradrenergic transmission .

Case Study: Neuropharmacology

In studies involving rodent models, this compound has been investigated for its neurotoxic effects on noradrenergic neurons. For example, it has been used in experiments assessing its impact on norepinephrine axons following systemic administration. Research indicates that this compound leads to a significant loss of norepinephrine axons but also demonstrates potential for regrowth over time .

Medicine

The compound is being explored for its potential therapeutic properties. It may serve as a precursor for synthesizing drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems .

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound could possess neuroprotective properties, particularly in models of cerebral ischemia. These findings suggest that compounds with similar structures may help mitigate excitotoxic effects associated with increased glutamate levels during ischemic events .

Data Tables

| Application Area | Description |

|---|---|

| Chemistry | Building block for pharmaceuticals and agrochemicals; involved in organic synthesis reactions. |

| Biology | Studies on receptor binding; effects on noradrenergic transmission; neurotoxic effects observed. |

| Medicine | Investigated for therapeutic properties; potential use in neurological disorder treatments. |

Biological Activity

N-Ethyl-3-bromobenzylamine (NE-3-BBA) is an organic compound with the molecular formula C₉H₁₂BrN, characterized by a benzylamine structure where a bromine atom is substituted at the meta position relative to the amine group, and an ethyl group is attached to the nitrogen atom. This compound has garnered interest in the field of neuropharmacology due to its potential interactions with neurotransmitter systems, although specific research on its biological activities remains limited.

- Molecular Weight : 214.10 g/mol

- CAS Number : 90389-91-6

- Boiling Point : Not specified

- Structure :

Neuropharmacological Effects

Research into compounds structurally similar to NE-3-BBA suggests potential neuropharmacological effects, particularly on adrenergic neurotransmitter systems. For instance, related compounds have shown interactions with noradrenergic neurons, which may indicate that NE-3-BBA could influence adrenergic receptor activity. However, specific studies directly assessing NE-3-BBA's effects are lacking, necessitating further investigation into its mechanisms of action and biological implications.

Comparison with Related Compounds

The biological activity of NE-3-BBA can be contextualized by comparing it with structurally related compounds:

| Compound Name | Structure Type | Notable Differences |

|---|---|---|

| N-Ethyl-2-bromobenzylamine | Secondary amine | Bromine at the ortho position |

| N-Ethyl-4-bromobenzylamine | Secondary amine | Bromine at the para position |

| N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride | Secondary amine | Contains a chloroethyl group |

This table highlights how variations in substitution patterns can lead to different biological activity profiles and reactivity patterns.

Case Studies and Research Findings

While there is a scarcity of direct studies on NE-3-BBA, related research provides insights into its potential effects:

- Neurotoxic Effects : Compounds such as DSP4, which is similar in structure to NE-3-BBA, have been studied for their neurotoxic effects on adrenergic neurons. DSP4 has been shown to influence electroencephalographic (EEG) activity in animal models, suggesting that NE-3-BBA may exhibit similar neuroactive properties .

- Antimicrobial Activity : Although not directly tested on NE-3-BBA, related studies indicate that compounds with similar structures may exhibit antimicrobial properties. For example, various benzylamine derivatives have been evaluated for their ability to inhibit biofilm formation in bacterial strains .

Conclusion and Future Directions

The biological activity of this compound presents a promising area for future research. Its structural similarities to known neuroactive compounds suggest potential interactions with neurotransmitter systems that warrant further exploration. Given the current gaps in literature regarding its specific mechanisms of action and biological effects, targeted studies are essential to elucidate the pharmacological profiles of NE-3-BBA.

Further investigations could include:

- In vitro and in vivo studies : To assess its neuropharmacological effects directly.

- Mechanistic studies : To clarify how NE-3-BBA interacts with adrenergic receptors and other neurotransmitter systems.

- Comparative studies : To explore the biological activities of NE-3-BBA against those of its structural analogs.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUHSZJORZCOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238121 | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-91-6 | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.